4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both indole and thiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine typically involves the condensation of 2,5-dimethyl-1H-indole-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized under basic conditions to yield the desired thiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for large-scale production. This would include scaling up the reaction, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by targeting essential enzymes or proteins involved in cell division. In cancer research, it might induce apoptosis in cancer cells by interfering with signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine: Another indole derivative with potential biological activities.
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone: A compound with a similar indole structure but different functional groups.
Uniqueness
4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine is unique due to the presence of both indole and thiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-7-3-4-10-9(5-7)12(8(2)15-10)11-6-17-13(14)16-11/h3-6,15H,1-2H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZJWYAZTJLXIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CSC(=N3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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